![molecular formula C11H13F3OS B13568795 1-[4-(Trifluoromethylthio)phenyl]-2-methyl-2-propanol](/img/structure/B13568795.png)
1-[4-(Trifluoromethylthio)phenyl]-2-methyl-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanylphenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . One common method involves the reaction of a suitable precursor with trifluoromethylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-methyl-1-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of materials with specific properties, such as increased stability or reactivity
Mecanismo De Acción
The mechanism of action of 2-methyl-1-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s ability to penetrate biological membranes and interact with specific enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-amino-2-(trifluoromethyl)phenyl)propan-2-ol: Similar structure but with an amino group instead of a sulfanyl group.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains a trifluoromethylsulfonyl group but differs in overall structure.
Uniqueness
2-methyl-1-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol is unique due to its specific combination of a trifluoromethyl group and a sulfanylphenyl moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C11H13F3OS |
|---|---|
Peso molecular |
250.28 g/mol |
Nombre IUPAC |
2-methyl-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H13F3OS/c1-10(2,15)7-8-3-5-9(6-4-8)16-11(12,13)14/h3-6,15H,7H2,1-2H3 |
Clave InChI |
AZIJHLAIPOYWJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=C(C=C1)SC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


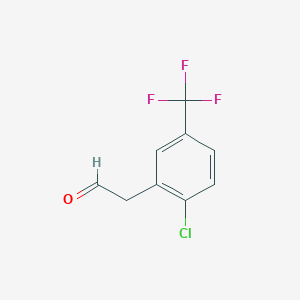
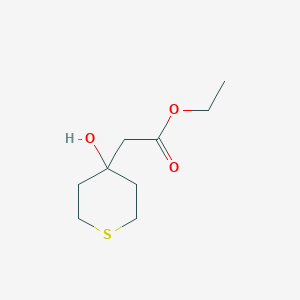
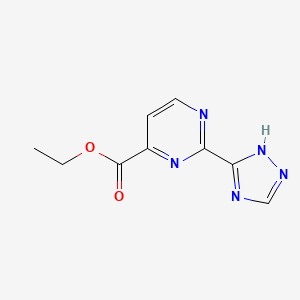
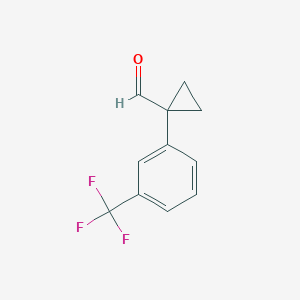
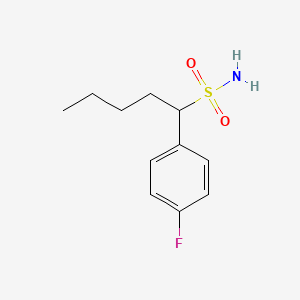
![(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B13568732.png)
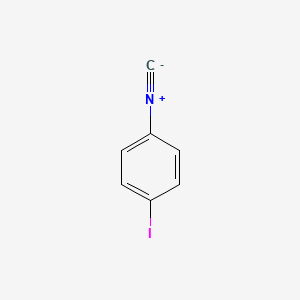
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13568758.png)

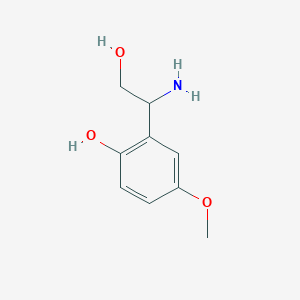
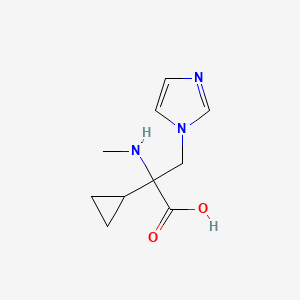
![tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate](/img/structure/B13568787.png)
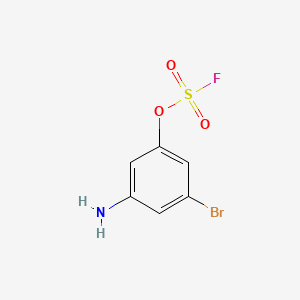
![[1-(2,2-Difluoroethyl)cyclopropyl]methanol](/img/structure/B13568816.png)
